An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Synthesis of Analog-Driven Insights
An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Synthesis of Analog-Driven Insights
Foreword: Navigating the Landscape of a Novel Compound
In the dynamic field of medicinal chemistry and drug development, the exploration of novel chemical entities is paramount. This guide focuses on (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a chiral β-amino acid derivative. It is important to preface this document by stating that, as of the time of this writing, specific, in-depth literature and experimental data for this precise molecule are limited. However, the scientific value of a compound can often be inferred and explored through the lens of its structural analogs.
This whitepaper, therefore, adopts a scientifically rigorous, analog-based approach to provide a comprehensive technical guide. By examining closely related compounds, such as those with cyanophenyl and other substituted phenyl moieties, we can elucidate the probable physicochemical properties, potential synthetic pathways, likely biological activities, and appropriate analytical methodologies for (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into this promising, yet under-characterized, molecule.
Physicochemical Properties and Structural Analogs
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral molecule featuring a butanoic acid backbone with an amino group at the β-position and a 4-cyanophenyl substituent. The hydrochloride salt form is intended to enhance its aqueous solubility, a crucial factor for many biological and chemical applications[1].
The structure suggests potential for zwitterionic character, similar to other amino acids, where the amino group is protonated and the carboxylic acid is deprotonated within a certain pH range[2]. The presence of the cyano group on the phenyl ring introduces specific electronic properties that can influence its interactions with biological targets.
A comparative analysis of its structural analogs provides further insight:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target |
| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (Target) | C₁₁H₁₃ClN₂O₂ | ~240.69 (calculated) | - |
| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | C₁₁H₁₃ClN₂O₂ | 240.69 | Stereoisomer (S) and cyanophenyl at position 3 |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₀H₁₀F₃NO₂ | 237.19 | Trifluorophenyl substituent instead of cyanophenyl |
| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-chlorophenyl substituent and (S) stereoisomer |
| (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid) | C₁₀H₁₂ClNO₂ | 213.66 | γ-amino acid with a 4-chlorophenyl substituent |
This table summarizes the properties of the target compound and its close analogs, highlighting the structural variations that can inform our understanding of the target molecule.
Synthesis and Chemical Reactions: A Generalized Approach
A plausible synthetic route could start from commercially available precursors and proceed through condensation, reduction, and salt formation steps[3]. The key challenge in such a synthesis is the control of stereochemistry to obtain the desired (R)-enantiomer with high purity.
Figure 1: A generalized synthetic workflow for the preparation of the target molecule, highlighting the key transformations.
Key Considerations in Synthesis:
-
Stereocontrol: The use of a chiral auxiliary or an asymmetric catalyst during the condensation or reduction step is crucial for establishing the desired (R)-stereochemistry.
-
Protecting Groups: The amino and carboxylic acid functionalities may require protection during certain reaction steps to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group[5][6].
-
Impurity Profile: Condensation reactions can sometimes lead to the formation of impurities that may be difficult to remove in later stages. Careful optimization of reaction conditions and purification methods is necessary to ensure high purity of the final product[5].
Potential Applications and Biological Activity: An Extrapolative View
The biological activity of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has not been explicitly reported. However, based on its structural similarity to other neurologically active compounds and its nature as a non-proteinogenic amino acid, several potential applications can be hypothesized.
3.1. Neurological and Neurotransmitter System Modulation:
Several analogs of the target molecule are being investigated for their roles in treating neurological disorders[3]. The core structure of a β-amino acid with an aromatic substituent is a common motif in compounds that interact with neurotransmitter systems. For instance, (R)-baclofen, a γ-amino acid, is a well-known muscle relaxant that acts as a GABAB receptor agonist. The structural similarities suggest that (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride could potentially modulate neurotransmitter release or receptor activity[3].
3.2. A Building Block in Drug Discovery:
Amino acids and their derivatives are fundamental building blocks in the synthesis of more complex bioactive compounds and peptidomimetics[3][7]. The development of prodrugs using amino acid moieties has been shown to improve properties such as bioavailability and targeted delivery[7]. (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, with its specific stereochemistry and functional groups, represents a valuable chiral building block for the synthesis of novel therapeutic agents.
3.3. Enzyme Inhibition:
The structure of the target molecule also suggests potential as an enzyme inhibitor. For example, derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[6][8]. The cyanophenyl group of the target molecule could confer specific binding properties, making it a candidate for screening against various enzymatic targets.
Figure 2: A diagram illustrating the potential applications and areas of investigation for the target molecule based on its structural characteristics and analog data.
Analytical Methodology: Ensuring Purity and Identity
The characterization and quality control of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride would rely on a combination of chromatographic and spectroscopic techniques.
4.1. Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of amino acid derivatives. A reversed-phase HPLC method would likely be employed. Due to the lack of a strong chromophore in the butanoic acid backbone, derivatization is often necessary for sensitive UV or fluorescence detection[9].
Step-by-Step HPLC with Pre-column Derivatization (OPA/FMOC):
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a buffered aqueous solution.
-
Automated Derivatization:
-
Primary amino groups are reacted with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives[10].
-
Secondary amino acids (not present in this case, but a general consideration) can then be derivatized with 9-fluorenylmethyl chloroformate (FMOC)[10].
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detection is preferred for high sensitivity of the OPA-derivatized analyte.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The identity can be confirmed by comparing the retention time with that of a reference standard.
4.2. Spectroscopic Analysis:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.
-
Chiral Analysis: Chiral HPLC or other chiral separation techniques would be necessary to confirm the enantiomeric purity of the (R)-isomer.
Safety and Handling: A Precautionary Approach
Specific safety data for (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is not available. However, based on the GHS classifications for similar amino acid derivatives, the following precautions should be taken[11][12][13]:
-
Hazard Statements (Anticipated):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or use a fume hood[14].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[14].
-
Avoid breathing dust, fumes, or vapors[12].
-
Wash hands thoroughly after handling[13].
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice[13].
-
Conclusion and Future Directions
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains to be established, a comprehensive understanding of its potential can be gleaned from the study of its structural analogs. This guide has provided a framework for its synthesis, potential applications, and analytical characterization.
The path forward for realizing the full potential of this compound is clear. Future research should focus on:
-
Development of an optimized and scalable synthetic route with robust stereocontrol.
-
Thorough physicochemical characterization , including pKa, solubility, and stability studies.
-
In vitro and in vivo screening to explore its biological activity, particularly in the context of neurological disorders and enzyme inhibition.
-
Structure-activity relationship (SAR) studies by synthesizing and testing related derivatives to identify key structural features for desired biological effects.
By undertaking these investigations, the scientific community can move (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride from a molecule of theoretical interest to a well-characterized compound with the potential for tangible applications in medicine and research.
References
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
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PubMed Central. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]
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National Institutes of Health. PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]
- Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
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PubChemLite. (s)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride. [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
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MDPI. (2020). Amino Acids in the Development of Prodrugs. [Link]
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Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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